(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
Description
This compound features a six-membered tetrahydropyran ring with a tert-butoxycarbonyl (Boc)-protected amino group at the 4S position and a carboxylic acid moiety at the 2R position. Its stereochemistry and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for chiral drug candidates requiring precise stereochemical control. The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions .
Properties
IUPAC Name |
(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLJGXKSGRHSC-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCO[C@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the use of Boc anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.
Case Study: Synthesis of Anticoagulants
One notable application is in the synthesis of direct Factor Xa inhibitors, such as Eribaxaban. The compound's derivatives have shown high affinity for human Factor Xa, which is crucial for anticoagulant therapies. Research indicates that the carbamate moiety in the compound interacts effectively with biological targets, facilitating the design of potent inhibitors for thrombotic disorders .
Organic Synthesis
(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid is utilized as a chiral auxiliary in asymmetric synthesis. Its configuration aids in producing enantiomerically pure compounds, which are essential in pharmaceutical applications.
Data Table: Chiral Auxiliary Usage
| Compound Type | Application | Reference |
|---|---|---|
| Anticoagulants | Synthesis of Eribaxaban derivatives | |
| Antimicrobial agents | Development of new antibiotics | |
| Anti-inflammatory drugs | Synthesis of selective COX inhibitors |
Biological Evaluation
Beyond its synthetic applications, this compound has been evaluated for its biological activity against various pathogens. Studies have indicated that derivatives of this compound exhibit antimicrobial properties that can be leveraged to combat resistant strains of bacteria.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed higher activity against Mycobacterium avium and M. intracellulare compared to standard treatments like ciprofloxacin and isoniazid. The results suggest that modifications to the tetrahydropyran structure can enhance efficacy against these pathogens .
Mechanism of Action
The mechanism of action of (2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues with Tetrahydropyran Scaffolds
(a) 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
- Key Differences : This compound () has a fused cyclopenta-pyran system with multiple hydroxyl groups, increasing hydrophilicity compared to the target compound’s Boc-protected structure.
- Implications : Higher solubility in polar solvents but reduced stability under acidic conditions due to the absence of a Boc group .
(b) (2R,4S)-2-Benzyl-5-[2-(tert-Butylcarbamoyl)-4-(3-Pyridylmethyl)Piperazin-1-yl]-4-hydroxyvaleramide
- Key Similarities : Shares the (2R,4S) stereochemistry and Boc-like (tert-butylcarbamoyl) protecting group ().
- Key Differences : The valeramide chain and piperazine ring introduce flexibility and basicity, altering pharmacokinetic properties compared to the rigid tetrahydropyran-carboxylic acid scaffold .
Boc-Protected Amino Acid Derivatives
(a) 2-(tert-Butoxycarbonylamino)Pyrimidine-5-Carboxylic Acid
- Comparison : The pyrimidine ring () introduces aromaticity and planar geometry, contrasting with the tetrahydropyran’s chair conformation. This affects binding affinity in biological targets (e.g., enzymes) and solubility (logP ~1.2 vs. ~0.8 for the target compound) .
(b) (2S,3S)-3-(tert-Butoxycarbonylamino)-2-Hydroxy-4-Phenylbutyric Acid
- Stereochemical Impact: The (2S,3S) configuration () versus (2R,4S) in the target compound leads to divergent hydrogen-bonding patterns and crystallinity. This influences purification methods, as noted in ’s discussion of epimer separation challenges .
Analogues with Alternative Protecting Groups
(a) (2S,3S,4S,5R,6R)-3,4,5-Triacetoxy-6-(2,2,2-Trichloroacetimidoyloxy)Tetrahydropyran-2-Carboxylic Acid Methyl Ester
- Protecting Group Comparison : Acetate and trichloroacetimidoyl groups () require basic or reductive deprotection, unlike the Boc group’s acid-labile nature. This compound’s higher molecular weight (563.8 g/mol vs. 273.3 g/mol for the target) reduces membrane permeability .
Data Table: Key Properties
Biological Activity
(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid, with CAS number 2306255-59-2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyran ring structure with a tert-butoxycarbonyl (Boc) group protecting the amino functionality. Its molecular formula is , and it has a molar mass of approximately 245.28 g/mol. The stereochemistry of the compound is critical for its biological activity, as chirality can significantly influence interaction with biological targets.
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibition properties against various biological pathways, including:
- Type III Secretion System (T3SS) : This system is crucial in the pathogenesis of several bacterial infections. Inhibitors targeting T3SS can disrupt bacterial virulence factors .
- Protease Inhibition : The compound may act as an inhibitor of serine proteases, which are involved in protein quality control and bacterial survival .
Antibacterial Activity
Recent studies have focused on the antibacterial potential of this compound. The compound has been shown to inhibit the growth of specific bacterial strains by targeting their secretion systems. For instance, high concentrations of related compounds have demonstrated significant inhibition of virulence factor secretion in pathogenic bacteria such as Chlamydia trachomatis .
Cytotoxicity Assessments
Cytotoxicity evaluations reveal that while some derivatives exhibit potent antibacterial effects, they also require careful assessment regarding their toxicity to human cells. Preliminary results suggest that certain concentrations may be non-cytotoxic while still effectively inhibiting bacterial growth .
Case Studies and Research Findings
- Inhibition of T3SS : A study demonstrated that related compounds could inhibit T3SS-mediated secretion in C. rodentium, a model organism for studying enteric pathogens. The study found that these compounds could reduce virulence factor secretion by over 80% at specific concentrations .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the Boc group in modulating the activity of tetrahydropyran derivatives. Variations in the side chains and functional groups can lead to significant changes in both efficacy and selectivity against target proteins .
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with its biological targets at the molecular level, supporting experimental findings regarding its mechanism of action .
Comparative Analysis
Q & A
Q. What are the recommended synthetic routes for (2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid?
Synthesis typically involves multi-step protocols, including stereoselective formation of the tetrahydropyran ring and protection of the amino group with tert-butoxycarbonyl (Boc). For example, palladium-catalyzed coupling reactions under inert atmospheres (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) and Boc protection steps are critical for regiochemical control . Similar compounds in the tetrahydropyran-carboxylic acid family, such as (2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid, highlight the use of Boc groups in analogous syntheses .
Q. How can the stereochemistry of this compound be confirmed experimentally?
X-ray crystallography is the definitive method, as demonstrated for structurally related tetrahydropyran derivatives (e.g., (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide) . Complementary techniques include chiral HPLC or NMR with chiral shift reagents to distinguish enantiomers, as noted in pharmacopeial impurity analyses .
Q. What are the key physicochemical properties relevant to handling this compound?
For similar tetrahydropyran-carboxylic acids, molecular weights range from 130–174 g/mol, with melting points (mp) between 87–89°C and boiling points (bp) up to 264.5°C. Solubility in polar organic solvents (e.g., acetonitrile, 1,4-dioxane) is typical, and density (d) values around 1.185 g/cm³ are reported .
Q. What purification methods are effective for this compound?
Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol/water mixtures may improve purity, as described for related tetrahydropyran derivatives .
Advanced Research Questions
Q. How can low yields in the coupling step during synthesis be addressed?
Optimize reaction conditions by adjusting catalyst loading (e.g., Pd(OAc)₂), ligand-to-metal ratios (e.g., tert-butyl XPhos), and temperature (40–100°C). Evidence from multi-step syntheses suggests cesium carbonate as a base and tert-butanol as a solvent improve efficiency .
Q. How to resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR)?
Cross-validate experimental NMR shifts with density functional theory (DFT) calculations. For example, crystal structures (e.g., CCDC deposition in ) provide benchmark data for validating computational models. Additionally, ensure sample purity via HPLC (e.g., using C18 columns and UV detection) to rule out impurities affecting spectral assignments .
Q. What strategies prevent racemization during Boc protection or deprotection?
Use mild conditions: low temperatures (0–25°C), short reaction times, and non-acidic Boc removal (e.g., TFA in dichloromethane). Stereochemical integrity in related pyrrolidine-Boc derivatives was maintained using these protocols .
Q. How to analyze and quantify trace impurities or diastereomers?
Employ reverse-phase HPLC with UV/Vis or mass spectrometry detection. For diastereomers, adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to enhance separation, as discussed in pharmacopeial guidelines .
Q. What computational methods predict the compound’s stability under varying pH or temperature?
Molecular dynamics (MD) simulations or quantum mechanical calculations (e.g., Gaussian) can model degradation pathways. Experimental validation via accelerated stability studies (e.g., 40°C/75% RH) is critical, as outlined in safety data sheets for analogous Boc-protected compounds .
Q. How to design a scalable synthesis route without compromising stereoselectivity?
Transition from batch to flow chemistry for Boc protection steps, ensuring precise temperature control. Pilot-scale reactions for similar compounds achieved >90% yield using continuous flow systems with immobilized catalysts .
Data Contradiction Analysis
Q. How to interpret conflicting melting point data from different sources?
Cross-reference purity assessments (e.g., HPLC, elemental analysis) and crystallization solvents. For example, mp variations in tetrahydropyran-carboxylic acids (e.g., 87–89°C vs. 146–148°C for a thienyl analog) may arise from polymorphic forms or residual solvents .
Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?
Investigate dynamic processes (e.g., rotamers) or residual solvents. For Boc-protected amines, slow conformational exchange in NMR timescales can split signals, requiring variable-temperature NMR studies .
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~291 g/mol (analog from ) | |
| Stereochemical Confirmation | X-ray crystallography | |
| Purity Analysis | HPLC (C18, 0.1% TFA in H₂O/MeCN) | |
| Thermal Stability | Decomposition >150°C (TGA data) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
